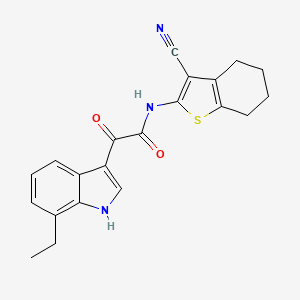
N-(2-bromophenyl)-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-methylfuran-3-carboxamide is an organic compound that features a brominated phenyl group attached to a furan ring through a carboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-bromophenylamine with 2-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromophenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: 2-methylfuran-3-carboxamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with the active sites of these targets, leading to modulation of their activity. The furan ring may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-bromophenyl)-2-chloronicotinamide: Similar structure with a chlorinated nicotinamide group.
2-chloro-N-(2-chlorophenyl)nicotinamide: Contains a chlorinated phenyl group instead of a brominated one.
2-chloro-N-(3-chlorophenyl)nicotinamide: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
N-(2-bromophenyl)-2-methylfuran-3-carboxamide is unique due to the presence of both a brominated phenyl group and a furan ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H10BrNO2 |
|---|---|
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C12H10BrNO2/c1-8-9(6-7-16-8)12(15)14-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
DIHGKXIQASRLDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B15152725.png)
![1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B15152729.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine](/img/structure/B15152735.png)
![4-fluoro-N-(3-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15152745.png)
![10-phenyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152757.png)
![2-[(1-{2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B15152770.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B15152789.png)
![3-hydroxy-7,7-dimethyl-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152791.png)

![4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid](/img/structure/B15152815.png)
![N-[(2R,4S)-2-methyl-1-(2-phenoxyacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B15152823.png)
![1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15152825.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B15152830.png)
